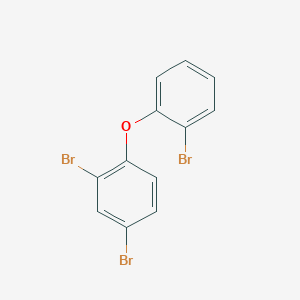
2,2',4-Tribromodiphenyl ether
Overview
Description
2,2’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether, a class of compounds widely used as flame retardants. These compounds are incorporated into various consumer products such as electronics, textiles, and plastics to enhance their fire resistance. The molecular formula of 2,2’,4-Tribromodiphenyl ether is C12H7Br3O, and it has a molecular weight of 406.895 .
Scientific Research Applications
2,2’,4-Tribromodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.
Industry: It is used to develop and test new flame retardant materials and technologies.
Safety and Hazards
2,2’,4-Tribromodiphenyl ether is classified as dangerous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life and has long-lasting effects .
Future Directions
Given the environmental and health hazards associated with 2,2’,4-Tribromodiphenyl ether, future research should focus on developing safer alternatives for use in industry. Additionally, more studies are needed to fully understand the mechanisms of toxicity and the environmental fate of this compound .
Mechanism of Action
Target of Action
The primary target of 2,2’,4-Tribromodiphenyl ether is the extracellular enzymes of certain fungi, such as Phanerochaete chrysosporium . These enzymes play a crucial role in the decomposition process of the compound .
Mode of Action
The compound interacts with its targets, leading to their degradation. The degradation process is more tolerant in fungi than in the extracellular enzyme in the presence of Cd2+ . The activity of two typical enzymes, MnP and LiP, descends with ascended Cd2+ concentration .
Biochemical Pathways
Based on the detected mono-hydroxylated PBDEs and bromophenols, three possible degradation pathways were proposed . The compound is more likely to transform via hydroxylation . The major metabolites of the compound, bromophenol compounds, have been found to be transformed or even mineralized by P. chrysosporium quickly .
Pharmacokinetics
It’s known that the compound has a molecular weight of 406895 , which may influence its bioavailability.
Result of Action
The compound can modulate the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 Macrophages . It can induce some epigenetic effects in M (LPS) THP-1 cells, modulating the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4-Tribromodiphenyl ether. For instance, the presence of Cd2+ can affect the degradation process . The compound is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues . It’s widely used in various industrial products and has been extensively detected in the environment .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high lipophilicity, which allows it to accumulate in lipid-rich tissues . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Some studies suggest that PBDEs, including 2,2’,4-Tribromodiphenyl ether, can impair macrophage and basophil activities . This suggests that 2,2’,4-Tribromodiphenyl ether may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that PBDEs can bind to certain proteins and enzymes, potentially inhibiting or activating them
Temporal Effects in Laboratory Settings
It is known that PBDEs, including 2,2’,4-Tribromodiphenyl ether, can be biodegraded by certain fungi, such as Phanerochaete chrysosporium . This suggests that the effects of 2,2’,4-Tribromodiphenyl ether may change over time, potentially due to degradation or other long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that PBDEs can have adverse effects at high doses, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .
Metabolic Pathways
It is known that PBDEs can be metabolized by certain enzymes
Transport and Distribution
Due to its lipophilic nature, it is likely to accumulate in lipid-rich tissues .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,4-Tribromodiphenyl ether can be synthesized through the reaction of 1,3-dibromobenzene with 4-bromophenol. The reaction typically involves the use of montmorillonite as a catalyst and is carried out under microwave irradiation for about 30 minutes . The reaction conditions are crucial for achieving a high yield and purity of the product.
Industrial Production Methods: In industrial settings, the synthesis of 2,2’,4-Tribromodiphenyl ether may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’,4-Tribromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the debromination of the compound.
Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of 2,2’,4-Tribromodiphenyl ether.
Reduction: Debrominated products, such as diphenyl ether.
Substitution: Products with different functional groups replacing the bromine atoms.
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,4,4’-Tribromodiphenyl ether
- 2,2’,4,6’-Tetrabromodiphenyl ether
These compounds share similar structural features but differ in the number and position of bromine atoms, which can affect their chemical and physical properties.
Properties
IUPAC Name |
2,4-dibromo-1-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFILXLBMWOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872703 | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-75-2 | |
| Record name | 2,2′,4-Tribromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-1-(2-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID70C8XSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)


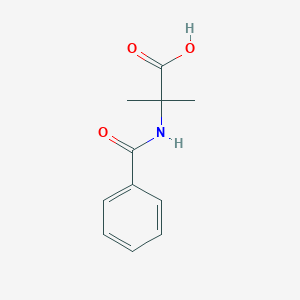
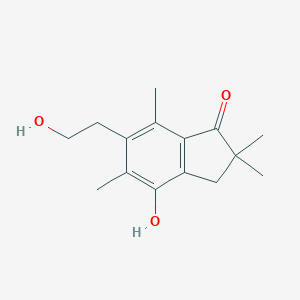

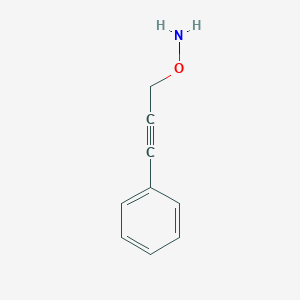


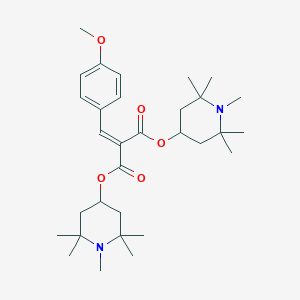
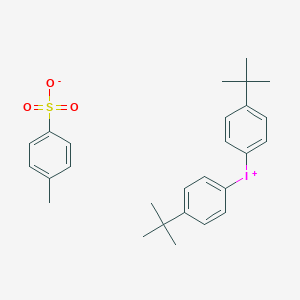
![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)
